molecular formula C15H20O2 B2900579 Methyl 2-(4-cyclohexylphenyl)acetate CAS No. 70262-86-1

Methyl 2-(4-cyclohexylphenyl)acetate

Cat. No. B2900579
CAS RN: 70262-86-1
M. Wt: 232.323
InChI Key: YAWKFLDQWIBDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the overall reaction scheme .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the types of bonds present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability are also analyzed .

Mechanism of Action

This is typically relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, applications, or improvements in the synthesis of the compound .

properties

IUPAC Name

methyl 2-(4-cyclohexylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKFLDQWIBDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-cyclohexylphenyl)acetate

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